3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol synthesis and characterization
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole motif is a recognized bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic profiles.[1] This document details a two-step, one-pot synthetic strategy, delves into the underlying reaction mechanism, provides a complete protocol for synthesis and purification, and outlines the analytical methods required for thorough characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in modern pharmaceutical chemistry.[2] These scaffolds are present in a variety of biologically active molecules, acting as agonists, antagonists, and inhibitors for numerous biological targets. The target molecule, 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, combines the stable oxadiazole ring with a phenolic moiety, a common functional group for further chemical modification or for direct interaction with biological receptors.
The chosen synthetic strategy is based on the most versatile and widely applied method for 1,2,4-oxadiazole construction: the acylation and subsequent cyclodehydration of an N'-hydroxybenzimidamide (an amidoxime).[2][3] This approach offers high yields, operational simplicity, and a broad tolerance for various functional groups.
Our retrosynthetic analysis breaks the target molecule into two key precursors:
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N'-hydroxy-3-hydroxybenzimidamide : Derived from the commercially available 3-hydroxybenzonitrile.
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Acetic Anhydride : Serves as the source for the methyl group at the C5 position of the oxadiazole ring.
This strategy is designed as a two-step, one-pot reaction to maximize efficiency by avoiding the isolation of the potentially unstable O-acyl amidoxime intermediate.[4]
Reaction Pathway and Mechanism
The overall synthesis proceeds in two distinct, yet sequential, chemical transformations occurring in a single reaction vessel.
Mechanistic Insights
Step 1: Amidoxime Formation The synthesis begins with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-hydroxybenzonitrile. A weak base, such as sodium bicarbonate, is used to liberate free hydroxylamine from its hydrochloride salt.[3] This reaction is typically performed in a protic solvent like aqueous ethanol to facilitate the solubility of all reactants.
Step 2: O-Acylation and Cyclodehydration This is the key ring-forming sequence.
-
O-Acylation : The amidoxime intermediate, specifically the hydroxylamine oxygen, acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms an O-acyl amidoxime intermediate. This acylation is significantly more favorable on the oxygen atom than the nitrogen atoms due to the higher nucleophilicity of the hydroxylamine oxygen.[5]
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Cyclodehydration : Upon heating, the O-acyl amidoxime undergoes an intramolecular cyclization. The amino group nitrogen attacks the carbonyl carbon, forming a five-membered ring intermediate. This is followed by the elimination of a molecule of water to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.[4]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (equiv) | Notes |
| 3-Hydroxybenzonitrile | 873-62-1 | 119.12 g/mol | 5.00 g | 41.97 mmol (1.0) | Starting material. Purity ≥98%. |
| Hydroxylamine HCl | 5470-11-1 | 69.49 g/mol | 3.51 g | 50.37 mmol (1.2) | Reagent for amidoxime formation. |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | 4.23 g | 50.37 mmol (1.2) | Base to neutralize HCl salt. |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | 100 mL | - | Solvent for Step 1. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 25 mL | - | Solvent for Step 1. |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 6.43 g (5.95 mL) | 62.96 mmol (1.5) | Acylating and cyclizing agent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~300 mL | - | Extraction solvent. |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 g/mol | ~100 mL | - | For washing during workup. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | ~10 g | - | Drying agent. |
| Silica Gel | 7631-86-9 | - | As needed | - | For column chromatography. |
Step-by-Step Procedure
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Amidoxime Formation (Step 1):
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (5.00 g, 41.97 mmol).
-
Add ethanol (100 mL) and deionized water (25 mL). Stir until the starting material is fully dissolved.
-
Add hydroxylamine hydrochloride (3.51 g, 50.37 mmol) and sodium bicarbonate (4.23 g, 50.37 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared.
-
After completion, allow the mixture to cool to room temperature.
-
-
Acylation and Cyclization (Step 2 - One-Pot):
-
To the cooled reaction mixture containing the crude N'-hydroxy-3-hydroxybenzimidamide, slowly add acetic anhydride (5.95 mL, 62.96 mmol) dropwise via a dropping funnel over 10 minutes. An exotherm may be observed.
-
Once the addition is complete, heat the mixture back to reflux and maintain for an additional 2-3 hours. Monitor the formation of the product by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
-
Workup and Purification:
-
To the remaining aqueous residue, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 20-50% ethyl acetate in hexanes) to afford the pure 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol.[6]
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Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are the expected results based on the chemical structure and analysis of analogous compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, requires experimental determination |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be the most diagnostic tool.
-
δ ~10.0 ppm (s, 1H): This broad singlet corresponds to the phenolic hydroxyl (-OH) proton.
-
δ ~7.5-7.6 ppm (m, 2H): Aromatic protons ortho to the oxadiazole ring.
-
δ ~7.3-7.4 ppm (t, 1H): Aromatic proton para to the hydroxyl group.
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δ ~7.0-7.1 ppm (m, 1H): Aromatic proton ortho to the hydroxyl group.
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δ ~2.6 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl group at the C5 position of the oxadiazole ring.[8]
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~175 ppm: Quaternary carbon (C5) of the oxadiazole ring attached to the methyl group.[9]
-
δ ~168 ppm: Quaternary carbon (C3) of the oxadiazole ring attached to the phenyl ring.[9]
-
δ ~158 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).
-
δ ~131 ppm: Aromatic CH carbon.
-
δ ~125 ppm: Quaternary aromatic carbon attached to the oxadiazole ring.
-
δ ~119 ppm: Aromatic CH carbon.
-
δ ~115 ppm: Aromatic CH carbon.
-
δ ~12 ppm: Methyl carbon (-CH₃).[8]
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1620-1580 cm⁻¹: C=N stretching of the oxadiazole ring and C=C stretching of the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the phenol.
Mass Spectrometry (MS):
-
Expected [M]⁺: 176.06 (for C₉H₈N₂O₂). The molecular ion peak should be clearly visible.
Experimental Workflow Visualization
The entire process from reaction setup to final analysis can be visualized as a logical workflow.
Conclusion
This guide provides a detailed, expertise-driven protocol for the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. By employing a one-pot conversion from the intermediate amidoxime, this method proves to be both time and resource-efficient. The provided mechanistic rationale and predicted characterization data serve as a self-validating system for researchers, ensuring they can not only replicate the synthesis but also confidently verify the identity and purity of their final product. This molecule serves as a valuable building block for further derivatization in drug discovery and materials science.
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